molecular formula C16H19N5O2S B7074197 N-[3-(2-hydroxyethylsulfanyl)-1H-1,2,4-triazol-5-yl]-4-(1H-indol-3-yl)butanamide

N-[3-(2-hydroxyethylsulfanyl)-1H-1,2,4-triazol-5-yl]-4-(1H-indol-3-yl)butanamide

Cat. No.: B7074197
M. Wt: 345.4 g/mol
InChI Key: ZXBQIJPKCGAOQF-UHFFFAOYSA-N
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Description

N-[3-(2-hydroxyethylsulfanyl)-1H-1,2,4-triazol-5-yl]-4-(1H-indol-3-yl)butanamide is a complex organic compound that features a triazole ring, an indole moiety, and a butanamide chain

Properties

IUPAC Name

N-[3-(2-hydroxyethylsulfanyl)-1H-1,2,4-triazol-5-yl]-4-(1H-indol-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2S/c22-8-9-24-16-19-15(20-21-16)18-14(23)7-3-4-11-10-17-13-6-2-1-5-12(11)13/h1-2,5-6,10,17,22H,3-4,7-9H2,(H2,18,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXBQIJPKCGAOQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCCC(=O)NC3=NC(=NN3)SCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-hydroxyethylsulfanyl)-1H-1,2,4-triazol-5-yl]-4-(1H-indol-3-yl)butanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by alkylation with ethylene oxide to introduce the hydroxyethylsulfanyl group.

    Indole Derivative Preparation: The indole moiety can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and a suitable ketone.

    Coupling Reaction: The final step involves coupling the triazole and indole derivatives using a coupling agent like carbodiimide to form the butanamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Solvent Selection: Choosing solvents that enhance reaction rates and product solubility.

    Purification Techniques: Employing methods such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-hydroxyethylsulfanyl)-1H-1,2,4-triazol-5-yl]-4-(1H-indol-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

    Substitution: The indole moiety can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Nitro or halogenated indole derivatives.

Scientific Research Applications

N-[3-(2-hydroxyethylsulfanyl)-1H-1,2,4-triazol-5-yl]-4-(1H-indol-3-yl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[3-(2-hydroxyethylsulfanyl)-1H-1,2,4-triazol-5-yl]-4-(1H-indol-3-yl)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact pathways depend on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(2-hydroxyethylsulfanyl)-1H-1,2,4-triazol-5-yl]-4-(1H-indol-3-yl)butanamide is unique due to its combination of a triazole ring, an indole moiety, and a butanamide chain. This structural complexity allows it to interact with a wide range of biological targets and participate in diverse chemical reactions, making it a versatile compound in both research and industrial applications.

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